1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine
Description
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine is a sulfonamide derivative characterized by a piperidine ring substituted with an ethyl group at the 2-position and a sulfonyl group attached to a 5-bromo-2-methoxyphenyl moiety. This compound belongs to a class of molecules where the sulfonamide group serves as a key pharmacophore, often influencing biological activity through hydrogen bonding or interactions with enzymatic targets. Its molecular formula is deduced as C₁₄H₁₈BrNO₃S, with a molecular weight of approximately 360.27 g/mol (calculated based on analogous structures in , and 13).
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-2-ethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3S/c1-3-12-6-4-5-9-16(12)20(17,18)14-10-11(15)7-8-13(14)19-2/h7-8,10,12H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPVKCWDVYHGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative to form 5-bromo-2-methoxybenzenesulfonyl chloride . The final step involves the reaction of this intermediate with 2-ethylpiperidine under suitable conditions to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation Reactions: Oxidized derivatives of the original compound.
Coupling Reactions: Complex organic molecules with extended carbon chains.
Scientific Research Applications
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom and methoxy group can also influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Table 1: Comparative Structural Analysis
Key Observations :
- Heterocycle Variations : Replacing piperidine with pyrrolidine (5-membered) or aziridine (3-membered) reduces ring size, altering conformational flexibility and basicity. Piperidine derivatives generally exhibit better metabolic stability due to reduced ring strain.
- The trifluoromethoxy group in the pyrrolidine derivative () enhances electronegativity, which may improve target binding but reduce solubility.
- Sulfonamide Pharmacophore : All compounds share the sulfonyl group, a critical feature for hydrogen bonding in biological systems. The bis-sulfone Sch225336 () demonstrates how multiple sulfonyl groups can refine receptor selectivity.
Key Findings :
- Substituent Size and Activity: In indole sulfonamides (), smaller substituents like methylsulfonyl and aminosulfonyl showed cytotoxic activity comparable to doxorubicin (IC₅₀ ~1 μM). This suggests that the ethyl group on the target compound’s piperidine may reduce activity if steric hindrance occurs.
- Receptor Targeting : Sch225336’s bis-sulfone structure () highlights the importance of sulfonyl placement for receptor specificity, a design principle applicable to optimizing the target compound.
Biological Activity
Overview
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine is a compound with the molecular formula C14H20BrNO3S. It features a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which connects to an ethylpiperidine moiety. This compound has garnered attention in various scientific fields, particularly for its potential biological activities and applications in medicinal chemistry.
The compound's structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
- Oxidation and Reduction Reactions : The sulfonyl group can undergo redox reactions.
- Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, particularly proteins and enzymes. The sulfonyl group is particularly noteworthy for its ability to form strong interactions with these biomolecules, potentially inhibiting their activity. The presence of the bromine atom and methoxy group also influences the compound’s binding affinity and specificity towards its targets.
Biological Activity
Research into the biological activity of this compound has indicated several potential effects:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of sulfonamide compounds have shown significant inhibition of tumor growth in vitro.
- Neuropharmacological Effects : Similar piperidine derivatives have been investigated for their activity as serotonin receptor agonists, which may imply that this compound could exhibit psychoactive properties or influence mood disorders by modulating serotonin pathways.
Table 1: Summary of Biological Activities
Case Studies
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Antitumor Activity Study :
- A study investigated the cytotoxic effects of various sulfonamide derivatives, including those structurally similar to this compound. Results indicated significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
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Neuropharmacological Investigation :
- A related compound was evaluated for its agonist activity at serotonin receptors (5-HT2AR). Results showed that modifications in the substituents on the phenyl ring significantly altered receptor binding affinity and efficacy, suggesting that similar modifications on this compound could yield potent neuroactive agents.
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Enzyme Inhibition Study :
- Research focused on hydrazonobenzenesulfonamides demonstrated their inhibitory effects on human carbonic anhydrase. This suggests that this compound may also exhibit similar enzyme inhibition properties due to its sulfonamide structure.
Q & A
Q. What strategies can mitigate challenges in scaling up the synthesis of this compound?
- Optimize stoichiometry (e.g., sulfonyl chloride:piperidine ratio) to minimize byproducts. Switch to flow chemistry for improved heat/mass transfer. Use greener solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
Methodological Notes
- Crystallography : SHELX programs are preferred for small-molecule refinement due to robustness with twinned or high-resolution data .
- Biological assays : Include positive/negative controls (e.g., known sulfonamide inhibitors) to contextualize activity data .
- Safety : Prioritize in vitro genotoxicity assays (Ames test) if in vivo studies are planned, given limited ecotoxicological data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
